molecular formula C10H5F3N2O2 B12332909 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid CAS No. 2306270-32-4

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Cat. No.: B12332909
CAS No.: 2306270-32-4
M. Wt: 242.15 g/mol
InChI Key: DWDANQYRYZAIKS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid is an organic compound with the molecular formula C10H5F3N2O2. It is a derivative of quinoxaline, characterized by the presence of a trifluoromethyl group at the 6th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can inhibit the activity of key enzymes, leading to disruption of metabolic pathways and cellular functions. .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
  • 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
  • 6-(Difluoromethyl)quinoxaline-2-carboxylic acid

Uniqueness

6-(Trifluoromethyl)quinoxaline-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to similar compounds .

Properties

CAS No.

2306270-32-4

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

6-(trifluoromethyl)quinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)5-1-2-6-7(3-5)14-4-8(15-6)9(16)17/h1-4H,(H,16,17)

InChI Key

DWDANQYRYZAIKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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